molecular formula C18H21FN2O4S2 B2910870 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 954703-06-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2910870
CAS No.: 954703-06-1
M. Wt: 412.49
InChI Key: PVTUCEQIQNYFTD-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic small molecule building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in pharmacology that is frequently explored for its potential to interact with central nervous system targets . The molecular architecture incorporates two distinct sulfonamide moieties, a functional group known to contribute to potent biological activity by facilitating key hydrogen bond interactions within enzyme active sites . Research into structurally analogous N-sulfonyl-tetrahydroisoquinoline derivatives has demonstrated significant promise in various biological contexts. Recent studies highlight that such compounds can exhibit notable antifungal properties against species including Aspergillus and Penicillium, suggesting potential for development into antimicrobial agents . Furthermore, related compounds are being investigated for their activity in the nervous system, with research applications in areas such as Parkinson's disease, cognitive disorders, and as potential neuroleptics . The specific substitution pattern on the isoquinoline core and the pendant sulfonamide groups in this molecule make it a valuable intermediate for structure-activity relationship (SAR) studies, particularly for researchers aiming to modulate potency, selectivity, and physicochemical properties like lipophilicity, which can influence blood-brain barrier permeability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and utilize standard safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-10-9-14-7-8-17(11-16(14)12-21)20-26(22,23)13-15-5-3-4-6-18(15)19/h3-8,11,20H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTUCEQIQNYFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" can be achieved through a multi-step synthetic route, starting from commercially available precursors. Key steps in the synthesis may include:

  • Formation of Isoquinoline Ring: : A Friedel-Crafts acylation reaction involving the appropriate benzene derivative can lead to the formation of an isoquinoline ring.

  • Sulfonation: : Introduction of the ethylsulfonyl group via sulfonation of the isoquinoline ring.

  • Amination: : Amination reactions to introduce the sulfonamide group on the 7-position of the isoquinoline.

  • Final Coupling: : Coupling the fluorophenylmethanesulfonamide moiety with the ethylsulfonyl tetrahydroisoquinoline intermediate.

Industrial Production Methods

Industrial-scale production of this compound would typically involve similar steps, but optimized for larger-scale reactions with attention to cost-effectiveness and yield. Techniques such as flow chemistry or catalytic processes might be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide or isoquinoline moieties, forming sulfoxides or oxo-derivatives.

  • Reduction: : Reduction reactions might target the sulfonyl groups or any nitro substituents if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, potentially leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.

  • Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH4).

  • Substitution: : Using halogenating agents (e.g., N-bromosuccinimide (NBS)) or nucleophiles for substitution reactions.

Major Products Formed

Products vary depending on the reactions but may include:

  • Sulfoxides from oxidation.

  • Amine derivatives from reduction.

  • Varied aromatic substitutions leading to altered pharmacological properties.

Scientific Research Applications

Chemistry and Biology

  • Medicinal Chemistry: : As a scaffold for drug development, especially in targeting certain receptors or enzymes.

  • Pharmacology: : Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) drug.

Industrial Applications

  • Materials Science: : Potential use in creating specialized polymers or advanced materials due to its structural properties.

  • Catalysts: : As a ligand in metal-catalyzed reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. For medicinal purposes:

  • Molecular Targets: : It may interact with enzymes or receptors critical to disease pathways.

  • Pathways Involved: : Depending on the disease, it could inhibit or activate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

Structural Differences :

  • Core modification : The trifluoroacetyl group at position 2 vs. ethylsulfonyl in the target compound.
  • Substituent at position 6 : A sulfonamide-linked 4-(2-cyclopropylethyl)-2-fluorophenyl group vs. the 2-fluorophenyl-methanesulfonamide in the target compound.
    Implications :
  • The trifluoroacetyl group may increase lipophilicity and alter metabolic pathways compared to the ethylsulfonyl group .
  • The cyclopropylethyl substituent could enhance membrane permeability but reduce aqueous solubility relative to the simpler fluorophenyl group .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl) ()

Structural Differences :

  • Core structure: Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, whereas the target compound has a tetrahydroisoquinoline core with dual sulfonamide groups.
  • Functional groups : Sulfonylureas rely on urea linkages for herbicidal activity, while the target compound uses methanesulfonamide and ethylsulfonyl groups.
    Implications :

5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide ()

Structural Differences :

  • Substituent at position 7 : A thiophene-2-sulfonamide group vs. the 2-fluorophenyl-methanesulfonamide in the target compound.
  • Molecular weight : 421.0 g/mol vs. an estimated ~440–450 g/mol for the target compound (based on formula similarity).
    Implications :
  • The chloro substituent on the thiophene may increase halogen bonding but reduce solubility compared to the fluorine atom .

Comparative Data Tables

Table 1. Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Functional Groups
Target Compound C₁₉H₂₂FN₂O₄S₂ (est.) 2-Ethylsulfonyl, 7-(2-fluorophenyl-methanesulfonamide) Sulfonamide, Fluorophenyl, Sulfonyl
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide C₂₃H₂₃F₄N₂O₃S (est.) 2-Trifluoroacetyl, 6-sulfonamide-linked cyclopropylethyl-fluorophenyl Trifluoroacetyl, Sulfonamide
Triflusulfuron Methyl C₁₄H₁₅F₃N₄O₆S₂ Triazine core, sulfonylurea bridge Urea, Triazine, Sulfonyl
5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide C₁₅H₁₇ClN₂O₄S₃ 2-Ethylsulfonyl, 7-(5-chloro-thiophene-2-sulfonamide) Thiophene, Chloro, Sulfonamide

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in treating various diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core, along with a methanesulfonamide moiety. Its molecular formula is C16H20N2O4S3C_{16}H_{20}N_{2}O_{4}S_{3} and it has a molecular weight of approximately 440.5 g/mol. The presence of the tetrahydroisoquinoline structure is significant as it is associated with various biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄S₃
Molecular Weight440.5 g/mol
CAS Number954702-15-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in neurotransmission and cell proliferation. The compound may modulate signaling pathways related to:

  • Neurotransmitter Release : Potential interactions with dopaminergic systems.
  • Cell Growth and Apoptosis : Influencing pathways that regulate cell survival and death.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit promising activities in various therapeutic areas:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating conditions such as obesity and diabetes by targeting monoacylglycerol acyltransferase (MGAT2) .
  • Cancer Treatment : Its ability to modulate biological pathways suggests possible applications in cancer therapy .

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    • A study on related tetrahydroisoquinoline derivatives demonstrated moderate potency in enzyme inhibition assays, with IC50 values around 1522 nM for MGAT2 inhibitors . This indicates a significant potential for fat absorption suppression.
  • Neuroprotective Effects :
    • Research into similar compounds has suggested neuroprotective effects through modulation of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders .
  • Pharmacokinetic Studies :
    • Further investigations into pharmacokinetics are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its therapeutic viability fully.

Table 2: Summary of Research Findings

Study FocusFindings
Enzyme InhibitionModerate potency (IC50 = 1522 nM) for MGAT2
Neuroprotective EffectsModulation of neurotransmitter systems
PharmacokineticsFurther studies needed for ADME profiles

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